molecular formula C17H14N2O5S B2736237 N-(1,3-dioxoisoindol-5-yl)-4-ethylsulfonylbenzamide CAS No. 922698-12-2

N-(1,3-dioxoisoindol-5-yl)-4-ethylsulfonylbenzamide

Cat. No.: B2736237
CAS No.: 922698-12-2
M. Wt: 358.37
InChI Key: HRWYFURLSCIXSF-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindol-5-yl)-4-ethylsulfonylbenzamide is a useful research compound. Its molecular formula is C17H14N2O5S and its molecular weight is 358.37. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Evaluation

  • A study by Ravichandiran et al. (2015) synthesized a series of derivatives similar in structure to N-(1,3-dioxoisoindol-5-yl)-4-ethylsulfonylbenzamide and evaluated their antibacterial properties. Molecular docking studies were performed to understand the interaction with bacterial protein receptors. One derivative exhibited promising antibacterial properties, suggesting potential applications in developing new antibacterial agents Ravichandiran, Premnath, & Vasanthkumar, 2015.

Anticancer Activity

  • Another research conducted by Patel and Dhameliya (2010) explored the synthesis and biological activity of derivatives, highlighting their promising antibacterial activities. These compounds present an avenue for further exploration as prospective antimicrobials, demonstrating the potential of this compound related structures in combating microbial infections Patel & Dhameliya, 2010.

Synthesis and Chemical Properties

  • Liu et al. (2020) developed a methodology for synthesizing 3-hydroxyisoindolin-1-ones through hydroxylhydrative aza-cyclization of 2-alkynylbenzamide in water. This method represents a cleaner route towards synthesizing compounds with the core structure of this compound, highlighting the versatility and potential environmental benefits of such synthetic approaches Liu, Yang, Xie, Dong, Zhou, Yadav, Potkin, & Qiu, 2020.

Mechanistic Insights and Chemical Reactions

  • Xu, Zheng, Yang, and Li (2018) discovered chemodivergent and redox-neutral annulations involving N-methoxybenzamides and sulfoxonium ylides through Rh(iii)-catalyzed C-H activation. This study opens up new avenues for constructing complex molecules with potential biological activities, showcasing the chemical versatility of compounds structurally related to this compound Xu, Zheng, Yang, & Li, 2018.

Safety and Hazards

The safety and hazards associated with “N-(1,3-dioxoisoindol-5-yl)-4-ethylsulfonylbenzamide” are not explicitly mentioned in the available resources .

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-2-25(23,24)12-6-3-10(4-7-12)15(20)18-11-5-8-13-14(9-11)17(22)19-16(13)21/h3-9H,2H2,1H3,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWYFURLSCIXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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